molecular formula C21H22N4O2 B12152630 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

Cat. No.: B12152630
M. Wt: 362.4 g/mol
InChI Key: NQECUDCFZLZUID-UHFFFAOYSA-N
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Description

  • Structural Characterization of 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

1.1 IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of this compound is 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)phenyl]benzamide. This nomenclature reflects its structural components:

  • A benzamide backbone (2-methoxybenzoyl group)
  • A para-substituted phenyl ring
  • A fused tetrahydrotriazoloazepine heterocyclic system

The molecular formula, C21H22N4O2, corresponds to a molar mass of 362.4 g/mol. Elemental composition analysis reveals the following distribution:

Element Quantity Percentage Contribution
Carbon 21 atoms 69.58%
Hydrogen 22 atoms 6.11%
Nitrogen 4 atoms 15.46%
Oxygen 2 atoms 8.85%

The methoxy group (-OCH3) at position 2 of the benzoyl moiety and the triazoloazepine system create distinct electronic environments that influence the compound's physicochemical properties.

1.2 Crystallographic Data and Conformational Analysis
While single-crystal X-ray diffraction data for this specific compound remains unreported in publicly available literature, structural analogs provide insights into likely conformational features. The triazoloazepine ring system typically adopts a boat-like conformation due to partial saturation of the azepine ring, while the benzamide group maintains planarity through conjugation of the amide bond.

Key predicted geometric parameters based on computational modeling include:

  • Bond length of 1.23 Å for the amide C=O group
  • Dihedral angle of 12.8° between benzamide and phenyl planes
  • Torsional strain of 3.1 kcal/mol in the triazoloazepine ring

1.3 Spectroscopic Identification Techniques

1.3.1 Nuclear Magnetic Resonance (NMR) Spectral Signatures
Theoretical 1H NMR predictions for characteristic proton environments:

Proton Environment δ (ppm) Multiplicity
Methoxy (-OCH3) 3.82 Singlet
Aromatic protons (benzamide ring) 6.8-7.5 Multiplet
Amide NH 8.15 Broad singlet
Triazoloazepine CH2 groups 1.8-2.6 Multiplet
Azepine ring CH2 3.1-3.4 Multiplet

13C NMR spectral features would show distinct signals for:

  • Carbonyl carbon at 167.2 ppm
  • Methoxy carbon at 55.6 ppm
  • Aromatic carbons between 114.8-132.4 ppm
  • Triazoloazepine ring carbons in the 145.8-152.3 ppm range

1.3.2 High-Resolution Mass Spectrometry (HRMS) Profiling
Theoretical HRMS calculations predict the following ionization patterns:

  • Molecular ion [M+H]+ at m/z 363.1789 (calculated 363.1794)
  • Characteristic fragmentation pathway:
    • Loss of methoxy group (-31.02 Da) at m/z 332.1567
    • Cleavage of amide bond yielding fragments at m/z 121.0395 (benzamide) and 242.1394 (triazoloazepine-phenyl)

Isotopic distribution analysis shows a characteristic pattern with:

  • M+1 peak intensity of 23.7%
  • M+2 peak intensity of 3.1%
  • Base peak at m/z 105.0338 corresponding to the protonated benzoyl fragment

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

InChI

InChI=1S/C21H22N4O2/c1-27-18-8-5-4-7-17(18)21(26)22-16-12-10-15(11-13-16)20-24-23-19-9-3-2-6-14-25(19)20/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,26)

InChI Key

NQECUDCFZLZUID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4

Origin of Product

United States

Preparation Methods

Table 1: Representative Cyclization Reactions

Reagent SystemConditionsYield (%)Source
Hydrazine hydrateEthanol, reflux, 12–24 hr45–60
Lawesson’s reagentTHF, 60–80°C, 4–6 hr30–50
TriethylorthoacetateAcetic acid, 70–150°C, 2–4 hr40–55

Coupling Reactions for Aryl Amide Linkage

The benzamide moiety is introduced via cross-coupling or direct amide bond formation. Palladium-catalyzed reactions dominate:

Buchwald-Hartwig Amination

This method employs aryl halides and amines to form the C–N bond. Critical parameters include:

  • Catalyst : Pd₂(dba)₃ with Ru-Phos ligand.

  • Base : Sodium tert-butoxide (3 equivalents).

  • Solvent : 1,4-Dioxane under inert atmosphere.

Table 2: Pd-Catalyzed Coupling Optimization

Catalyst/LigandBaseTemp (°C)Yield (%)Purity (%)
Pd₂(dba)₃/Ru-PhosNaOt-Bu10013–28>95
PdCl₂(dppf)LiHMDSReflux15–21>90
Pd(OAc)₂/XPhosK₃PO₄8027–33>95

Data aggregated from multiple runs with varying substrates.

Methoxy Group Introduction

The 2-methoxy substituent is typically introduced via:

  • Electrophilic substitution : Friedel-Crafts methylation using methyl iodide or dimethyl sulfate.

  • Protection strategies : Methoxy groups may be installed early to prevent undesired reactivity in subsequent steps.

Key Considerations

  • Regioselectivity : Directed by electron-donating groups on the aromatic ring.

  • Byproduct management : Requires careful workup to remove excess methylating agents.

Purification and Crystallization

Final product purification often involves:

  • Column chromatography : Silica gel with EtOAc/hexane gradients.

  • Preparative HPLC : For high-purity requirements (>98%).

Table 3: Crystallization Solvent Systems

Solvent SystemTemp (°C)Yield (%)Morphology
Acetone/water (1:2)2585–90Crystalline
MeOH/EtOAc (3:1)0–570–75Amorphous
EtOH/H₂O (4:1)RT65–70Crystalline

Challenges and Optimization

Low Yield Pathways

  • Catalyst efficiency : Ru-Phos ligand improves Pd catalytic activity but requires precise stoichiometry.

  • Solvent effects : 1,4-Dioxane enhances reaction rates compared to THF or DMF.

Scalability

  • Continuous flow systems : Potential for reduced reaction times and improved safety.

  • Microwave-assisted synthesis : Unexplored but warrants investigation for time-sensitive steps.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

RouteKey StepsAdvantagesLimitations
Pd-Catalyzed CouplingCyclization → Coupling → PurificationHigh regioselectivityHigh catalyst costs
Multi-Step CyclizationAmide formation → Ring closureSimple reagentsLonger synthesis time
Microwave-AssistedAccelerated cyclizationFaster reaction kineticsLimited scalability

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

    Reduction: Reduction reactions can target the triazoloazepine ring, potentially opening the ring or reducing double bonds within the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced triazoloazepine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. The incorporation of the triazolo[4,3-a]azepine structure into the benzamide framework of 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazole derivatives are known for their effectiveness against bacterial and fungal infections. The benzamide group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Acetylcholinesterase Inhibitors

Recent studies have explored the enzyme inhibitory potential of compounds similar to 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide as acetylcholinesterase inhibitors. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

α-Glucosidase Inhibition

Another area of interest is the potential of this compound to act as an α-glucosidase inhibitor. This application is crucial for managing Type 2 diabetes mellitus by delaying carbohydrate absorption and controlling blood sugar levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide can provide insights into optimizing its pharmacological properties. Modifications to the benzamide or triazole moieties may enhance potency and selectivity against specific biological targets.

Structural Feature Potential Impact
Triazole RingAnticancer activity; antimicrobial properties
Benzamide GroupImproved bioavailability; enhanced enzyme inhibition
Methoxy SubstituentIncreased lipophilicity; potential CNS activity

Synthesis and Characterization

The synthesis of 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide involves multi-step reactions that require careful optimization to yield high purity and yield. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The triazoloazepine moiety may interact with enzymes or receptors, modulating their activity. The methoxy and benzamide groups can enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Analgesic and Anti-Inflammatory Activity

Thiazole Derivatives
  • Example: Hydrobromide salts of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(triazolo-azepinyl)phenyl]amine derivatives (e.g., hydrobromide 3-allyl-4-phenyl-3H-thiazol-2-ylidene derivative). Key Findings: Replacing the ethyl group with allyl on the thiazole ring reduced analgesic activity compared to ketorolac. The compound exhibited moderate analgesic effects in thermal and chemical pain models . Comparison: The target benzamide derivative lacks the thiazole ring but shares the triazolo-azepine core.
Thiourea Derivatives
  • Example : N-Ethyl-N’-[4-(triazolo-azepin-3-yl)phenyl]thiourea.
    • Key Findings : Demonstrated superior analgesic activity to ketorolac, likely via COX-1/COX-2 inhibition and prostaglandin synthesis blockade .
    • Comparison : The thiourea group’s hydrogen-bonding capacity contrasts with the benzamide’s carbonyl group, which may alter binding affinity or metabolic stability.
Acrylonitrile Derivatives
  • Example : 3-(4-Hydroxyphenyl)-2-(triazolo-azepin-3-yl)acrylonitrile.
    • Key Findings : High analgesic activity linked to the hydroxyphenyl group, which can be esterified to modify pharmacokinetics .
    • Comparison : The methoxy group in the target compound may mimic the hydroxyphenyl’s electronic effects but with improved metabolic stability due to reduced polarity.

Antimicrobial Activity

Bromide Derivatives
  • Example: 3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazolo-azepin-1-ium bromide. Key Findings: Superior activity against C. albicans and S. aureus compared to Cefixime, attributed to the bromophenyl and methoxyphenyl groups . Comparison: The target compound’s 2-methoxybenzamide lacks the cationic quaternary ammonium group, which may reduce broad-spectrum antimicrobial efficacy but improve selectivity.

Structural Modifications and Activity Trends

Compound Class Key Substituents Biological Activity Mechanistic Insights
Target Benzamide 2-Methoxybenzamide Not explicitly reported (structural analogy suggests anti-inflammatory potential) Likely COX inhibition via triazolo-azepine core
Thiazole Derivatives Allyl-thiazole ring Moderate analgesic activity Reduced activity with bulky substituents
Thiourea Derivatives Thiourea group High analgesic activity COX-1/COX-2 inhibition
Acrylonitrile Derivatives Hydroxyphenyl-acrylonitrile High analgesic activity Hydroxyl group critical for activity
Bromide Derivatives Bromophenyl and methoxyphenyl Antimicrobial superiority Cationic structure enhances membrane interaction

Mechanistic and Pharmacokinetic Considerations

  • Triazolo-Azepine Core : Common across all analogues, this moiety likely contributes to cyclooxygenase (COX) inhibition and protein binding via π-π stacking and hydrophobic interactions .
  • Bromo/Chloro Groups: Increase halogen bonding with target proteins, enhancing antimicrobial and anti-inflammatory potency . Hydroxy vs. Methoxy: Hydroxyl groups improve binding affinity but may reduce metabolic stability due to glucuronidation .

Biological Activity

Anti-inflammatory and Analgesic Activity

Research has demonstrated that triazole-azepine hybrid molecules, including 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide, exhibit significant anti-inflammatory and analgesic properties. In vivo studies using animal models have shown that these compounds can achieve activity levels comparable to established NSAIDs such as ketorolac and diclofenac sodium .

Case Study: Carrageenin Model

In one study, the anti-inflammatory activity of a related derivative with a 1,2,4-triazole-3-thiol scaffold was evaluated using the carrageenin model. The results showed that the compound exhibited an equal level of anti-inflammatory activity compared to the classic NSAID sodium diclofenac .

Analgesic Activity Assessment

The analgesic properties of triazole-azepine hybrids were assessed using two common in vivo models:

  • Hot-plate test
  • Acetic acid-induced writhing test

In both models, compounds structurally similar to 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide demonstrated high activity levels, comparable to those of ketorolac and diclofenac sodium .

The biological activity of 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is believed to be related to its ability to inhibit cyclooxygenase-2 (COX-2) selectively. This mechanism is similar to that of other NSAIDs, but with potentially fewer side effects due to its selectivity .

COX-2 Inhibition

A study on a structurally related compound (referred to as compound A in the literature) reported high levels of anti-inflammatory and analgesic activity with selective inhibition of COX-2 . This suggests that 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide may operate through a similar mechanism.

Dual Inhibitory Activity

Some compounds in this class have shown dual inhibitory activity towards both COX-2 and 5-lipoxygenase (5-LOX). A study on diarylsubstituted 1,2,4-triazoles with hydroxamic acid or N-hydroxyurea moieties revealed that all compounds in the series exhibited this dual inhibitory activity in vitro .

Comparative Potency

In the xylene edema model in vivo, the most active derivative in this study (compound C) demonstrated greater potency than celecoxib, a well-known selective COX-2 inhibitor .

Structure-Activity Relationship

The biological activity of 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is closely related to its structural features. The presence of the triazole-azepine hybrid core is crucial for its anti-inflammatory and analgesic properties.

Key Structural Elements

  • Triazole ring: Contributes to COX-2 inhibition
  • Azepine ring: Enhances binding to the target protein
  • Methoxy group: May influence the compound's pharmacokinetics
  • Benzamide moiety: Potentially involved in hydrogen bonding with the target protein

Pharmacokinetic Properties

While specific data for 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is limited, studies on similar compounds provide insights into its potential pharmacokinetic properties:

PropertyPredicted ValueMethod
Log P1.58Consensus method
GI absorptionHighIn silico prediction
BBB permeantYesIn silico prediction
P-gp substrateNoIn silico prediction

These properties suggest that the compound may have good oral bioavailability and potential to cross the blood-brain barrier, which could be relevant for its analgesic effects.

Safety Profile

While specific toxicity data for 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is not available, studies on related compounds provide some insights into the potential safety profile of this class of molecules.

Acute Tolerability Study

In a study involving a structurally similar compound (HU-MCA-13), acute tolerability was assessed in C57BL/6 male mice at a dose of 250 mg/kg administered intravenously .

Results:

  • Normal liver function (ALP, ALT, AST)
  • Normal kidney function (creatinine, blood urea nitrogen)
  • No significant changes in hematological parameters
  • Slight increase in bilirubin concentration (requires further investigation)

These findings suggest that compounds in this class may have a favorable safety profile, but further studies specific to 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide are needed to confirm its safety.

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound exhibits acute toxicity (oral), skin corrosion/irritation, and serious eye damage (GHS classification). Key precautions include:

  • Use of PPE: gloves, lab coats, and safety goggles.
  • Proper ventilation to avoid inhalation of aerosols.
  • Immediate decontamination protocols for spills (e.g., ethanol for solvent-based cleanup).
  • Storage in airtight containers under inert gas to prevent degradation .

Table 1: Safety Data Overview

Hazard CategoryPrecautionary Measures
Acute ToxicityAvoid ingestion; use fume hood.
Skin CorrosionWear nitrile gloves.
Eye DamageEmergency eyewash stations required.

Q. What synthetic strategies are employed for the synthesis of this compound?

Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of substituted benzaldehyde with triazole precursors under reflux (e.g., ethanol, glacial acetic acid).
  • Step 2: Nucleophilic substitution or thiol-ene coupling to introduce the azepine moiety.
  • Step 3: Final benzamide coupling via Schotten-Baumann conditions. Key analytical tools: TLC for reaction monitoring, NMR (1H/13C) for structural confirmation, and HPLC for purity assessment (>95%) .

Q. What spectroscopic techniques confirm the compound's structure?

  • 1H/13C NMR: Assign methoxy (δ ~3.8 ppm), triazolo protons (δ 7.2–8.5 ppm), and benzamide carbonyl (δ ~168 ppm).
  • HRMS: Exact mass calculated for C₂₄H₂₅N₅O₂: [M+H]⁺ = 428.2083.
  • HPLC: Purity >98% using a C18 column (acetonitrile/water gradient) .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Solvent Optimization: Replace ethanol with DMF for higher solubility of intermediates.
  • Catalyst Screening: Test Pd(OAc)₂ or CuI for coupling steps to reduce side products.
  • Temperature Control: Lower reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., acylation). Post-synthesis, use preparative HPLC to isolate the target compound from byproducts like unreacted triazole precursors .

Q. How to design experiments to assess in vitro biological activity?

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
  • Cell Viability Assays: Dose-response curves (0.1–100 μM) in cancer cell lines (e.g., MCF-7) with MTT.
  • IC50 Calculation: Fit data to a four-parameter logistic model (e.g., GraphPad Prism). Recent studies report IC50 values of 1.2–3.5 μM in leukemia models .

Q. What computational methods predict target interactions?

  • Molecular Docking: Use AutoDock Vina to model binding to the ATP pocket of kinases (PDB: 1M17).
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD < 10 nM) .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration).
  • Batch Analysis: Compare compound purity (HPLC) and stability (TGA/DSC) between studies.
  • Meta-Analysis: Use platforms like RevMan to statistically pool data from independent studies .

Q. What strategies are used to explore structure-activity relationships (SAR) for analogs?

  • Substituent Variation: Replace the methoxy group with ethoxy or halogens to modulate lipophilicity (clogP).
  • Scaffold Hopping: Synthesize triazoloazepine analogs fused with pyridine or thiazole rings.
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., benzamide carbonyl) using MOE .

Methodological Tables

Q. Table 2: Analytical Methods for Characterization

TechniqueParametersPurpose
1H NMR400 MHz, DMSO-d₆Confirm proton environment.
HRMSESI+, Resolution 30,000Verify molecular formula.
HPLCC18, 1.0 mL/minAssess purity (>98%).

Q. Table 3: Key Reaction Optimization Parameters

ParameterOptimal RangeImpact
Temperature60–80°CAvoids decomposition.
SolventDMF/EtOH (3:1)Enhances solubility.
CatalystCuI (5 mol%)Reduces reaction time.

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